molecular formula C13H16N2O4 B5565540 N-cyclopentyl-2-(4-nitrophenoxy)acetamide

N-cyclopentyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B5565540
M. Wt: 264.28 g/mol
InChI Key: CUCHOAKKKQGOCS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-nitrophenoxy)acetamide is an organic compound with a molecular formula of C13H16N2O4 This compound is characterized by the presence of a cyclopentyl group attached to an acetamide moiety, which is further substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.

Major Products

    Reduction: N-cyclopentyl-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

    Hydrolysis: Cyclopentylamine and 4-nitrophenoxyacetic acid.

Scientific Research Applications

N-cyclopentyl-2-(4-nitrophenoxy)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the phenoxyacetamide moiety may contribute to the compound’s ability to modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)acetamide
  • N-cyclopentyl-2-(2-nitrophenoxy)acetamide
  • N-cyclopentyl-2-(4-aminophenoxy)acetamide

Uniqueness

N-cyclopentyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a cyclopentyl group and a 4-nitrophenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-10-3-1-2-4-10)9-19-12-7-5-11(6-8-12)15(17)18/h5-8,10H,1-4,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCHOAKKKQGOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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